molecular formula C21H22ClN3O3S2 B2587293 N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 932325-95-6

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Cat. No. B2587293
CAS RN: 932325-95-6
M. Wt: 464
InChI Key: WHHWQNZEZNQCFB-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using specific methods and has been studied extensively for its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Bioactivity

  • Microwave-Assisted Synthesis and Biological Activity : A study demonstrated the microwave-assisted synthesis of novel compounds including acridine-acetazolamide conjugates, showing their effective inhibition of carbonic anhydrases, which play significant roles in physiological processes such as respiration and acid-base balance. These conjugates were synthesized through a process that combines 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide with cyclic-1,3-diketones and aromatic aldehydes under microwave irradiation (Ulus et al., 2016).

  • Anticancer Applications : Another study focused on the microwave-assisted facile synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluated for their in vitro anticancer activity against several human cancer cell lines. The study highlights the potential of these compounds as promising anticancer agents, demonstrating significant activity against melanoma, leukemia, cervical cancer, and breast cancer cell lines (Tiwari et al., 2017).

Synthesis Techniques

  • Solvent-Free Synthesis : Research on N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides highlighted a cleaner, more efficient, and faster method for synthesis using microwave irradiation in a solvent-free medium, compared to traditional thermal heating. This approach suggests an environmentally friendly and efficient method for producing similar compounds (Saeed, 2009).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-25(15-5-3-2-4-6-15)30(27,28)16-9-7-14(8-10-16)21(26)24-18-12-11-17(22)19-20(18)29-13-23-19/h7-13,15H,2-6H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHWQNZEZNQCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

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